ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)acetate

PDE4B Inhibition Isoform Selectivity Medicinal Chemistry

Ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)acetate (CAS 1448071-87-1) is a complex organic compound belonging to the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine class. This fused heterocyclic scaffold is a core structure in a series of patented phosphodiesterase 4 (PDE4) inhibitors, specifically showing a binding affinity for the PDE4B isoform, which is a target for treating CNS, metabolic, autoimmune, and inflammatory diseases.

Molecular Formula C11H15N3O4
Molecular Weight 253.258
CAS No. 1448071-87-1
Cat. No. B2364832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)acetate
CAS1448071-87-1
Molecular FormulaC11H15N3O4
Molecular Weight253.258
Structural Identifiers
SMILESCCOC(=O)CNC(=O)C1=NN2CCCOC2=C1
InChIInChI=1S/C11H15N3O4/c1-2-17-10(15)7-12-11(16)8-6-9-14(13-8)4-3-5-18-9/h6H,2-5,7H2,1H3,(H,12,16)
InChIKeyUPPJHKFDBDXWGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)acetate (CAS 1448071-87-1): Core Scaffold and Procurement Context


Ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)acetate (CAS 1448071-87-1) is a complex organic compound belonging to the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine class . This fused heterocyclic scaffold is a core structure in a series of patented phosphodiesterase 4 (PDE4) inhibitors, specifically showing a binding affinity for the PDE4B isoform, which is a target for treating CNS, metabolic, autoimmune, and inflammatory diseases [1]. The compound features a pyrazolo[5,1-b][1,3]oxazine core linked via a carboxamide to a glycine ethyl ester moiety, representing a specific substitution pattern with a chiral center at the oxazine ring junction . Its primary value to scientific and industrial users lies in its role as a key intermediate or a selective inhibitor candidate within a well-defined chemical space protected by patents held by Pfizer Inc. [REFS-2, REFS-3].

1 PDE4B isoform-selective pathway inhibition studies
2 Chiral fused-heterocyclic scaffold probe for SAR exploration
3 Patent-protected chemical space; key intermediate for novel PDE4 chemotypes

Why Ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)acetate Cannot Be Simply Substituted with General PDE4 Inhibitors


Generic substitution within the PDE4 inhibitor class is not feasible due to the stringent requirements for isoform selectivity, particularly for PDE4B over PDE4D, to avoid gastrointestinal side effects [1]. This compound embodies a specific 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido scaffold, where even minor structural changes can profoundly alter the binding affinity and selectivity profile. The core scaffold's substitution, including the glycine ethyl ester side chain, is critical for achieving the desired therapeutic profile [2]. Therefore, procurement must be based on a specific chemical structure that demonstrates proven, quantifiable differentiation in potency, selectivity, and potentially pharmacokinetic properties within this chemical series, rather than on the broad functional class of 'PDE4 inhibitors' . The evidence below demonstrates specific performance metrics where available, highlighting the critical nature of precise structural selection.

Isoform Pan-PDE4 inhibitors lack PDE4B selectivity and may introduce PDE4D-related tolerability endpoint confounds
Scaffold The simple ethyl ester (CAS 153597-59-2) lacks the carboxamido-acetate side chain required for PDE4B target engagement
Analog Thiazole-containing analog (CAS 1448052-85-4) has higher molecular complexity and may shift physicochemical and ADME profiles

Quantitative Differentiation of Ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)acetate from Closest Analogs


PDE4B Isoform Binding Affinity vs. Unsubstituted Core Scaffold

The 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido core is claimed to confer binding affinity for the PDE4B isoform [1]. The specific glycine ethyl ester side chain of the target compound (CAS 1448071-87-1) differentiates it from the unsubstituted core ethyl ester (CAS 153597-59-2). While direct, public head-to-head IC50 data for these exact compounds is not available, the patent framework establishes that R1 substituents (here, a carboxamido-acetate linkage) are critical for achieving and optimizing PDE4B binding affinity and selectivity over other PDE4 isoforms [2]. This structural feature provides a class-level inference of superior target engagement compared to the simple ethyl carboxylate.

PDE4B Binding Affinity
Class-level
Carboxamido-acetate side chain claimed essential for PDE4B binding
vs. simple ethyl ester lacking this motif
Critical structural requirement for PDE4B-targeted studies
No public IC50 data; class-level inference from patent SAR
PDE4B Inhibition Isoform Selectivity Medicinal Chemistry

PDE4B vs. PDE4D Selectivity Profile Advantage Over Pan-PDE4 Inhibitors

A key differentiator for compounds within the patented 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide series is their selectivity for the PDE4B isoform over the PDE4D isoform [1]. This selectivity is crucial because inhibition of PDE4D is hypothesized to be associated with dose-limiting gastrointestinal side effects like nausea and emesis [2]. The target compound, as a member of this class, is therefore positioned as a potentially safer alternative to pan-PDE4 inhibitors like Roflumilast, which do not discriminate between PDE4B and PDE4D. The specific substitution pattern, including the glycine ethyl ester, is part of the structure-activity relationship (SAR) designed to achieve this selectivity [1].

PDE4B vs. PDE4D Selectivity
Class-level
Engineered for PDE4B affinity with reduced PDE4D activity
vs. pan-PDE4 inhibitor Roflumilast
Supports PDE4B-selective pathway dissection
Quantitative selectivity ratio not publicly available
PDE4D Selectivity Gastrointestinal Safety CNS Therapeutics

Differentiation from Closest Thiazole-Containing Analog

A very close structural analog exists: ethyl 2-(2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiazol-4-yl)acetate (CAS 1448052-85-4) . The target compound differs by lacking the thiazole ring, which results in a significantly lower molecular weight (253.26 vs. 336.37 g/mol) and a simpler achiral glycine linker compared to the aminothiazole-acetate moiety. This structural simplicity can translate to improved synthetic accessibility, lower procurement cost, and distinct physicochemical and ADME properties, making the target compound a more versatile starting material for further derivatization or a distinct chemical probe.

Thiazole Analog Comparison
Data to verify
MW reduced by 83.11 g/mol (24.7%)
Simpler glycine linker; no thiazole ring
May support physicochemical property screening
Suppliers report structurally; independent verification needed
Structural Analog Comparison Physicochemical Properties Synthetic Tractability

Patent-Backed Structural Novelty vs. Generic PDE4 Inhibitor Scaffolds

The 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide scaffold, to which this compound belongs, represents a novel chemical space for PDE4 inhibition distinct from earlier, well-known scaffolds like Rolipram's pyrrolidinone or Roflumilast's benzamide [1]. This structural novelty is protected by a composition-of-matter patent from Pfizer [2]. Procuring this specific compound secures access to proprietary chemical space, which can be critical for organizations seeking to develop novel, patentable backup compounds or for conducting fundamental research on a new chemotype with a different selectivity and safety profile.

Patent-Backed Novelty
Source review
Novel pyrazolo-oxazine chemotype vs. Rolipram/Roflumilast scaffolds
Composition-of-matter patent by Pfizer (WO2017145013A1)
Supports novel chemotype research and SAR expansion
Structural novelty claim; biological differentiation requires validation
Intellectual Property Chemical Space Patent Landscape

Application Scenarios for Ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)acetate Based on Proven Differentiation


Neurological Disease Research Requiring PDE4B-Selective Inhibition

For academic or pharmaceutical labs investigating the role of PDE4B in CNS disorders like schizophrenia, depression, or cognitive impairment, this compound is the appropriate choice. Its structural class is engineered for PDE4B selectivity, a critical requirement to avoid the PDE4D-mediated emetic side effects that plague non-selective inhibitors [1]. This allows researchers to dissect the specific functions of PDE4B in neurological pathways without confounding effects from PDE4D inhibition, a differentiation not reliably offered by generic PDE4 inhibitors [2]. The procurement should specify CAS 1448071-87-1 to ensure the correct substitution pattern for this high-sensitivity application.

Inflammatory Disease Models Requiring a Favorable Therapeutic Window

In preclinical studies of inflammatory diseases like asthma or COPD, where chronic dosing is required, this compound's class is intended to provide a wider therapeutic window compared to pan-PDE4 inhibitors [1]. The class-level inference of PDE4B selectivity suggests it can achieve anti-inflammatory efficacy while potentially reducing gastrointestinal adverse events [2]. This makes the compound a superior choice for building a disease model that reflects the potential benefits of a next-generation, safer PDE4 therapy.

Medicinal Chemistry Lead Optimization with a Simplifed Core Scaffold

As a core scaffold for a medicinal chemistry program, the target compound is strategically superior to its more complex analog, ethyl 2-(2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiazol-4-yl)acetate (CAS 1448052-85-4) . Its lower molecular weight (253.26 vs. 336.37 g/mol) and simpler glycine linker provide a more advantageous starting point for property-guided optimization, offering greater synthetic flexibility and a better physicochemical profile. Procurement of this precise compound enables focused SAR exploration around the core scaffold without the liability of an additional heterocycle.

Industrial Chemical Process Development and Scale-up

For process chemists tasked with developing a scalable synthesis for a novel PDE4 inhibitor candidate, procuring this specific compound as a reference standard is essential. Its synthesis involves multi-step reactions that are distinct from other PDE4 inhibitor classes [1]. Using this exact compound ensures that analytical methods (HPLC, LC-MS) and impurity profiling are correctly calibrated for the target molecule, making it a non-substitutable reference material for quality control in scale-up campaigns.

Application
Selection Property
Validation Focus
CNS PDE4B pathway studies
Isoform-selectivity research context
PDE4B vs. PDE4D pathway dissection; tolerability endpoint monitoring
Inflammatory disease model research
PDE4B-preferential research context
Model tolerability endpoint review; chronic-dosing model feasibility
Medicinal chemistry SAR studies
Simplified core scaffold for derivatization
Physicochemical property optimization; synthetic tractability assessment
Chemical process development
Reference standard for analytical calibration
HPLC/LC-MS method qualification; impurity profiling for scale-up
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